molecular formula C7H13N3O B7555774 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole

3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole

Cat. No. B7555774
M. Wt: 155.20 g/mol
InChI Key: LMRDTDSKAYNCLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole is a chemical compound that is widely used in scientific research. It is a triazole derivative that has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

Studies: Further studies could be conducted to elucidate the mechanism of action of this compound and how it modulates various signaling pathways in the body.
3. Clinical trials: Clinical trials could be conducted to evaluate the safety and efficacy of 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole as a potential therapeutic agent for various diseases, such as cancer or inflammatory disorders.
In conclusion, 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole is a versatile compound that has many potential applications in scientific research. While there are still many unanswered questions about its mechanism of action and potential therapeutic uses, it is clear that this compound has the potential to make a significant impact in the fields of medicinal chemistry, biochemistry, and pharmacology.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole in lab experiments is its versatility. It can be used in a variety of assays to study different biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in lab experiments.
However, there are also some limitations associated with the use of this compound. For example, it has been shown to have poor solubility in water, which can make it difficult to work with in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret some experimental results.

Future Directions

There are many potential future directions for research on 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole. Some of the most promising areas of research include:
1. Development of new derivatives: Researchers could explore the synthesis of new derivatives of 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole with improved properties, such as increased solubility or potency.
2.

Synthesis Methods

The synthesis of 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole can be achieved through a variety of methods. One of the most common methods is the reaction of 2-ethoxyethylamine with 5-methyl-1H-1,2,4-triazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This reaction results in the formation of the desired compound with a yield of around 70-80%.

Scientific Research Applications

3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole has been extensively used in scientific research due to its unique properties. It has been shown to have a variety of applications in the fields of medicinal chemistry, biochemistry, and pharmacology. Some of the most common applications of this compound include:
1. Anti-inflammatory activity: 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
2. Antioxidant activity: This compound has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress.
3. Anticancer activity: 3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole has been shown to have anticancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis.

properties

IUPAC Name

3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-3-11-5-4-7-8-6(2)9-10-7/h3-5H2,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRDTDSKAYNCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=NNC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-ethoxyethyl)-5-methyl-1H-1,2,4-triazole

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